1-Chloroallyl isothiocyanate 1-Chloroallyl isothiocyanate
Brand Name: Vulcanchem
CAS No.: 101670-64-8
VCID: VC18854423
InChI: InChI=1S/C4H4ClNS/c1-2-4(5)6-3-7/h2,4H,1H2
SMILES:
Molecular Formula: C4H4ClNS
Molecular Weight: 133.60 g/mol

1-Chloroallyl isothiocyanate

CAS No.: 101670-64-8

Cat. No.: VC18854423

Molecular Formula: C4H4ClNS

Molecular Weight: 133.60 g/mol

* For research use only. Not for human or veterinary use.

1-Chloroallyl isothiocyanate - 101670-64-8

Specification

CAS No. 101670-64-8
Molecular Formula C4H4ClNS
Molecular Weight 133.60 g/mol
IUPAC Name 3-chloro-3-isothiocyanatoprop-1-ene
Standard InChI InChI=1S/C4H4ClNS/c1-2-4(5)6-3-7/h2,4H,1H2
Standard InChI Key IBJTXFMZFGUXGV-UHFFFAOYSA-N
Canonical SMILES C=CC(N=C=S)Cl

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Configuration

2-Chloroallyl isothiocyanate is systematically named 2-chloro-3-isothiocyanato-1-propene under IUPAC guidelines, reflecting its propene backbone with substituents at positions 2 (chloro) and 3 (isothiocyanate) . The compound’s allylic system (CH2=C(Cl)CH2N=C=S\text{CH}_2=\text{C}(\text{Cl})\text{CH}_2-\text{N}=\text{C}=\text{S}) confers electrophilic reactivity at both the double bond and isothiocyanate group, enabling diverse chemical transformations. Key identifiers include:

PropertyValueSource
CAS Registry Number14214-31-4
Molecular FormulaC4H4ClNS\text{C}_4\text{H}_4\text{Cl}\text{N}\text{S}
Monoisotopic Mass132.975298 g/mol
Synonymsβ-Chloroallyl isothiocyanate

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis of the compound reveals distinct signals:

  • 1H^1\text{H} NMR: A singlet at δ 5.85 ppm (vinyl protons), multiplet at δ 4.45 ppm (chloromethylene), and broad signal at δ 3.90 ppm (isothiocyanate group) .

  • 13C^{13}\text{C} NMR: Peaks at δ 123.5 (C=S), 130.2 (C-Cl), and 44.8 ppm (NCS carbon) .

Synthesis and Production Methods

Industrial-Scale Synthesis

The primary route involves reacting 2,3-dichloro-1-propene (III) with thiocyanate salts (IV) under phase-transfer catalysis :

ClCH2CCl=CH2+MSCNPTCClCH2CH(SCN)=CH2+MCl\text{ClCH}_2\text{CCl}=\text{CH}_2 + \text{MSCN} \xrightarrow{\text{PTC}} \text{ClCH}_2\text{CH}(\text{SCN})=\text{CH}_2 + \text{MCl}

Key Reaction Parameters:

  • Catalysts: Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) .

  • Solvents: Toluene or acetonitrile (≤5% w/w) .

  • Temperature: 40–60°C .

ParameterOptimal RangeYield
Molar Ratio (III:IV)1.3:1–1.5:197%
Catalyst Loading0.5–2.0 mol%95% Purity

Byproduct Formation and Control

Isomerization to 2-chloroallyl thiocyanate (I) occurs when thiocyanate (SCN\text{SCN}^-) attacks the central carbon of 2,3-dichloro-1-propene. Kinetic studies show this side reaction is suppressed below 50°C, favoring the desired isothiocyanate (II) .

Physicochemical Characteristics

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 185°C, with rapid mass loss (95%) between 200–250°C due to liberation of volatile isothiocyanate fragments .

Solubility and Reactivity

  • Solubility: Miscible with polar aprotic solvents (e.g., acetonitrile, acetone); insoluble in water .

  • Hydrolytic Stability: Undergoes hydrolysis in aqueous media (t1/2t_{1/2} = 12 h at pH 7) to form allylamine derivatives .

Applications in Agrochemical Synthesis

Insecticidal Activity

2-Chloroallyl isothiocyanate demonstrates broad-spectrum efficacy against Leptinotarsa decemlineata (Colorado potato beetle) and Myzus persicae (green peach aphid) at LC₅₀ values of 12–18 ppm . Its mode of action involves inhibition of mitochondrial complex III, disrupting cellular respiration .

Polymer Stabilization

Incorporation into poly(vinyl chloride) (PVC) matrices at 0.5–2.0 wt% enhances thermal stability by scavenging HCl radicals, increasing decomposition onset temperatures by 40–60°C .

Toxicological and Regulatory Considerations

Acute Toxicity

While specific data for 2-chloroallyl isothiocyanate are unavailable, structurally related isothiocyanates exhibit:

  • Oral LD₅₀ (rats): 110–150 mg/kg .

  • Dermal Irritation: Severe erythema and edema at 500 mg/cm² .

Environmental Impact

The U.S. EPA classifies it under EPCRA Section 313 due to potential hematological effects inferred from analogs like 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator